molecular formula C10H20O3 B14437465 2-Butoxy-5,5-dimethyl-1,3-dioxane CAS No. 80270-51-5

2-Butoxy-5,5-dimethyl-1,3-dioxane

Cat. No.: B14437465
CAS No.: 80270-51-5
M. Wt: 188.26 g/mol
InChI Key: SYZHQCHFXFSPTQ-UHFFFAOYSA-N
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Description

2-Butoxy-5,5-dimethyl-1,3-dioxane is a chemical building block of interest in organic synthesis and materials science. As part of the 1,3-dioxane family, this compound features a cyclic acetal structure, which is known for its utility as a protecting group for carbonyl functionalities, particularly in the multi-step synthesis of complex molecules . The 5,5-dimethyl substitution on the dioxane ring introduces steric effects that can influence the ring's conformation, typically leading to a stable chair form, which can enhance the compound's stability and define the spatial orientation of its substituents . The butoxy group at the 2-position provides a unique ether side chain, which may be exploited to modify the compound's lipophilicity for applications in polymer chemistry or as an intermediate in developing fragrances and specialty chemicals. While the specific catalytic or material properties of this compound require further investigation, related 1,3-dioxane derivatives have been documented as crucial intermediates in synthesizing biologically active compounds and rigid molecular frameworks . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for handling procedures and potential applications of analogous 1,3-dioxane compounds.

Properties

CAS No.

80270-51-5

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

2-butoxy-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-4-5-6-11-9-12-7-10(2,3)8-13-9/h9H,4-8H2,1-3H3

InChI Key

SYZHQCHFXFSPTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1OCC(CO1)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In a representative procedure, 2,2-dimethyl-1,3-propanediol reacts with butoxyacetaldehyde in dichloromethane (DCM) under catalysis by pyridine and methoxyacetyl chloride. The reaction proceeds via nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon, followed by cyclization to form the dioxane ring. Key optimizations include:

  • Temperature control : Staged cooling (0°C for initiation, room temperature for completion) minimizes side reactions such as oligomerization.
  • Solvent selection : DCM facilitates high solubility of intermediates, while pyridine acts as both base and acylation catalyst.
  • Purification : Column chromatography with petrol:ethyl acetate (5:1) achieves >90% purity, though scalability is limited by chromatographic throughput.

Yield data from analogous syntheses (e.g., 5-(2′-methoxyacetyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione) demonstrate 94% efficiency under optimized conditions.

Nucleophilic Alkylation of Dioxane Precursors

Introducing the butoxy group post-cyclization offers an alternative route, particularly when direct cyclocondensation proves challenging. This method leverages alkylation reactions on preformed dioxane frameworks.

tert-Butyl Bromoacetate-Mediated Alkylation

A patent-pending methodology for related compounds employs tert-butyl bromoacetate and potassium tert-butoxide in tetrahydrofuran (THF) to install alkoxy groups. Adapted for this compound, the process involves:

  • Deprotonation : Potassium tert-butoxide abstracts acidic protons adjacent to the dioxane oxygen, generating a nucleophilic alkoxide.
  • Alkylation : tert-Butyl bromoacetate reacts with the alkoxide at -10°C to 0°C, minimizing elimination side reactions.
  • Workup : Sequential washing with saturated sodium bicarbonate and citric acid ensures removal of acidic and basic impurities, followed by extraction with methyl tert-butyl ether (MTBE).

This method achieves 68% yield in analogous systems, with scalability enhanced by avoiding chromatography.

Asymmetric Catalytic Hydrogenation for Stereoselective Synthesis

For enantiomerically pure this compound, asymmetric hydrogenation of prochiral precursors offers a viable pathway. A patented approach for structurally related compounds utilizes ruthenium-based catalysts under high-pressure hydrogen.

Catalyst Selection and Reaction Parameters

The synthesis of (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid employs chloro{(S)-5,5′-bis[bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4′-bis-1,3-benzodioxin}ruthenium chloride, achieving 99% enantiomeric excess (ee) at 60°C and 60 psi hydrogen pressure. Key considerations include:

  • Solvent polarity : Methanol enhances catalyst solubility and hydrogen diffusion.
  • Temperature : Elevated temperatures (55–65°C) accelerate reaction kinetics without compromising stereoselectivity.
  • Post-hydrogenation processing : Filtration through diatomaceous earth and pH-driven extraction isolate the product in 66% yield.

Comparative Analysis of Methodologies

Method Yield Key Advantages Limitations
Acid-catalyzed cyclization 94% High purity, minimal byproducts Chromatography-dependent purification
Nucleophilic alkylation 68% Scalable, avoids chromatography Requires low-temperature conditions
Asymmetric hydrogenation 66% High enantioselectivity (99% ee) Specialized equipment (high-pressure H₂)

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted dioxanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Butoxy-5,5-dimethyl-1,3-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Butoxy-5,5-dimethyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Butoxy-5,5-dimethyl-1,3-dioxane with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Boiling/Melting Point Odor Threshold (ng/L)
2-Ethyl-5,5-dimethyl-1,3-dioxane C₈H₁₆O₂ 144.21 768-58-1 Ethyl (-C₂H₅) Not reported ~10 (sickening odor)
2-Isopropyl-5,5-dimethyl-1,3-dioxane C₉H₁₈O₂ 158.24 7651-50-5 Isopropyl (-C₃H₇) Not reported Not studied
2-Phenyl-5,5-dimethyl-1,3-dioxane C₁₂H₁₆O₂ 192.25 776-88-5 Phenyl (-C₆H₅) Not reported Not studied
5,5-Dimethyl-1,3-dioxane-2-butanal C₁₀H₁₈O₃ 186.25 127600-13-9 Butanal (-CH₂CH₂CH₂CHO) Not reported Not studied
This compound C₁₀H₂₀O₃ 188.26 (estimated) Not available Butoxy (-O-C₄H₉) Not reported Not studied

Key Observations :

  • Odor Impact : 2-Ethyl-5,5-dimethyl-1,3-dioxane has an odor threshold of ~10 ng/L, causing consumer complaints in drinking water . The butoxy analogue may exhibit similar low odor thresholds due to structural similarities.
  • Stability : Steric effects from 5,5-dimethyl groups stabilize the dioxane ring, as shown in thermolysis studies of related compounds (e.g., decomposition into carbene intermediates at high temperatures) .

Q & A

Q. What are the recommended methods for synthesizing 2-Butoxy-5,5-dimethyl-1,3-dioxane in laboratory settings?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, 2-ethyl derivatives (structurally similar) are synthesized via reactions between 2,2-dimethyl-1,3-propanediol and propanal in the presence of acidic catalysts like toluene-p-sulfonic acid, with azeotropic removal of water to drive the reaction . Safety protocols, including the use of protective equipment (gloves, goggles, P95 respirators) and proper ventilation, are critical due to potential skin and respiratory hazards .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic techniques?

Q. What physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Key properties include:
  • Boiling Point : ~154°C (analog data from 2-ethyl derivatives) .
  • Water Solubility : Low hydrophilicity (log P values >1.5 inferred from alkyl-dioxane analogs), necessitating organic solvents (e.g., acetone, DCM) for reactions .
  • Stability : Chemically stable under recommended storage (dry, inert atmosphere), but thermal decomposition may release formaldehyde in acidic conditions .

Advanced Research Questions

Q. What analytical strategies are effective for identifying and quantifying by-products formed during the synthesis of this compound?

  • Methodological Answer :
  • GC-MS : Resolve cyclic by-products (e.g., 5,5-dimethyl-1,3-dioxane-2-ethanol) using non-polar columns (e.g., DB-5MS) and electron ionization .
  • SPE Extraction : Solid-phase extraction (C18 cartridges) isolates trace by-products from aqueous waste streams, followed by LC-MS/MS for quantification .
  • Mechanistic Studies : Isotopic labeling (e.g., 13C^{13}\text{C}-formaldehyde) tracks nucleophilic addition pathways in by-product formation .

Q. How do computational models enhance the understanding of reaction mechanisms involving this compound?

  • Methodological Answer :
  • DFT Calculations : Model carbene intermediates (e.g., 5,5-dimethyl-1,3-dioxan-2-ylidene) to predict β-scission pathways and radical stabilization energies .
  • EPR Spectroscopy : Detect transient radicals (e.g., dialkoxyalkyl radicals) during thermolysis, correlating hyperfine coupling constants with spin densities .

Q. What methodologies are employed to assess the environmental persistence and toxicity of this compound in aquatic systems?

  • Methodological Answer :
  • Odor Threshold Analysis : Sensitive GC-olfactometry identifies low odor thresholds (~10 ng/L for alkyl-dioxanes), critical for drinking water monitoring .
  • Biodegradation Studies : Use aerobic/anaerobic bioreactors (e.g., A1/O1/A2/O2 systems) to evaluate microbial degradation rates in wastewater .
  • Toxicity Assays : Acute toxicity (LD50_{50}) and chronic exposure MRLs (minimal risk levels) are extrapolated from rodent models, with SNARL values (e.g., 2.5 mg/L for 24-h exposure) guiding regulatory limits .

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